![molecular formula C12H15BrMgO B14901962 2-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14901962.png)
2-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(cis-2-pentenyloxy)methyl]phenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. This compound is a type of Grignard reagent, which is known for its reactivity and versatility in forming carbon-carbon bonds. The presence of the cis-2-pentenyloxy group adds unique reactivity patterns to this compound, making it valuable in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(cis-2-pentenyloxy)methyl]phenylmagnesium bromide typically involves the reaction of magnesium metal with an appropriate organic halide in the presence of THF. The general procedure is as follows:
Preparation of the Organic Halide: The starting material, 2-[(cis-2-pentenyloxy)methyl]bromobenzene, is synthesized through the bromination of 2-[(cis-2-pentenyloxy)methyl]benzene.
Formation of the Grignard Reagent: Magnesium turnings are added to a solution of 2-[(cis-2-pentenyloxy)methyl]bromobenzene in THF under an inert atmosphere. The mixture is stirred until the magnesium is completely consumed, forming the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Bromination: Bromination of 2-[(cis-2-pentenyloxy)methyl]benzene using bromine or other brominating agents.
Grignard Formation: Reacting the brominated product with magnesium in large reactors equipped with efficient stirring and temperature control to ensure complete reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(cis-2-pentenyloxy)methyl]phenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Forms carbon-carbon bonds with electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters are common reactants.
Solvents: THF is the preferred solvent due to its ability to stabilize the Grignard reagent.
Temperature: Reactions are typically carried out at low temperatures to prevent decomposition.
Major Products
Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used.
Coupled Products: Complex organic molecules formed through coupling reactions.
Applications De Recherche Scientifique
2-[(cis-2-pentenyloxy)methyl]phenylmagnesium bromide is used in various scientific research applications:
Organic Synthesis: Used to form carbon-carbon bonds in complex organic molecules.
Pharmaceuticals: Synthesis of intermediates for drug development.
Material Science: Preparation of polymers and advanced materials.
Biological Studies: Investigating the reactivity of organomagnesium compounds in biological systems.
Mécanisme D'action
The mechanism of action of 2-[(cis-2-pentenyloxy)methyl]phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The highly polarized carbon-magnesium bond makes the carbon atom nucleophilic, allowing it to react with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent without the cis-2-pentenyloxy group.
4-[(cis-2-pentenyloxy)methyl]phenylmagnesium Bromide: Similar structure but with the substituent at a different position on the benzene ring.
3-[(cis-2-pentenyloxy)methyl]phenylmagnesium Bromide: Another positional isomer.
Uniqueness
The presence of the cis-2-pentenyloxy group in 2-[(cis-2-pentenyloxy)methyl]phenylmagnesium bromide imparts unique reactivity patterns, making it more versatile in certain synthetic applications compared to simpler Grignard reagents.
Propriétés
Formule moléculaire |
C12H15BrMgO |
|---|---|
Poids moléculaire |
279.46 g/mol |
Nom IUPAC |
magnesium;[(Z)-pent-2-enoxy]methylbenzene;bromide |
InChI |
InChI=1S/C12H15O.BrH.Mg/c1-2-3-7-10-13-11-12-8-5-4-6-9-12;;/h3-8H,2,10-11H2,1H3;1H;/q-1;;+2/p-1/b7-3-;; |
Clé InChI |
LEZVKTJJNOURAQ-NAMRTZQUSA-M |
SMILES isomérique |
CC/C=C\COCC1=CC=CC=[C-]1.[Mg+2].[Br-] |
SMILES canonique |
CCC=CCOCC1=CC=CC=[C-]1.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




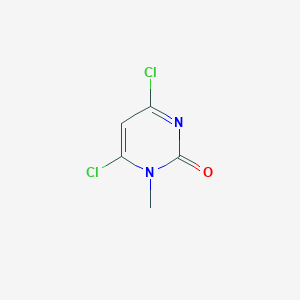
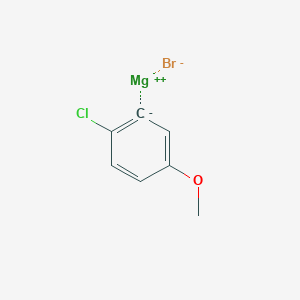
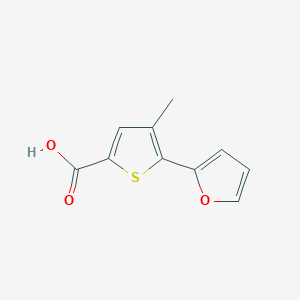
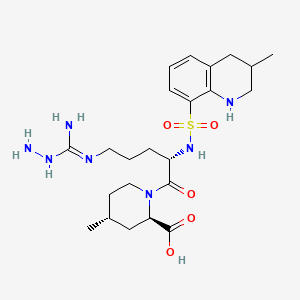
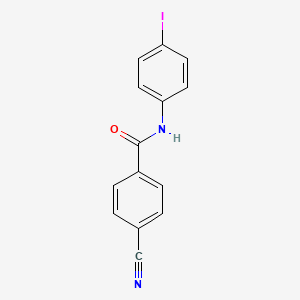
![3-(2-Amino-ethylamino)-1-benzylamino-7-ethyl-5,6,7,8-tetrahydro-[2,7]naphthyridine-4-carbonitrile](/img/structure/B14901900.png)

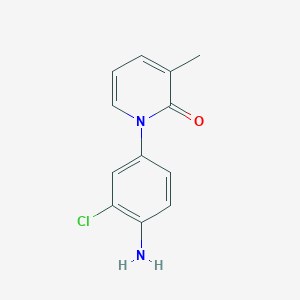
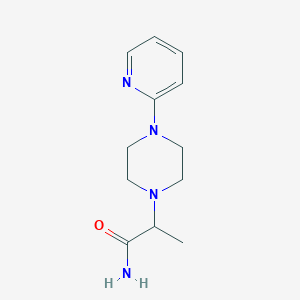
![Methyl 2-((3aS,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14901920.png)
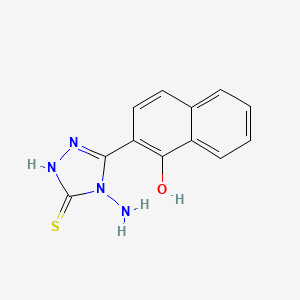
![8-Bromo-6-methoxyimidazo[1,5-a]pyridine](/img/structure/B14901929.png)
